Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core structure. Key substituents include a 2-methylbenzamido group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and an ethyl carboxylate moiety at position 1.
Properties
IUPAC Name |
ethyl 5-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-4-31-24(30)20-18-13-32-22(25-21(28)17-8-6-5-7-15(17)3)19(18)23(29)27(26-20)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFPYSNBRTYYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H21N3O4S
- Molecular Weight : 447.51 g/mol
- IUPAC Name : Ethyl 5-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Purity : Typically 95% .
The biological activity of this compound can be attributed to its structural features, particularly the thieno[3,4-d]pyridazine core. This structure is known to interact with various biological targets:
- Antimicrobial Activity : Compounds with similar thieno-pyridazine structures have shown promising antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Anti-inflammatory Effects : Research indicates that derivatives of thieno[3,4-d]pyridazine can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings from studies on related compounds and their biological activities:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thieno[3,4-d]pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to Ethyl 5-(2-methylbenzamido)-... exhibited significant inhibitory effects on bacterial growth, suggesting a potential application in treating bacterial infections.
Case Study 2: Anti-Cancer Properties
In vitro tests were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). The results demonstrated that the compound induced apoptosis at micromolar concentrations, highlighting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The thieno[3,4-d]pyridazine scaffold is common among analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis:
*Estimated based on structural similarity to analogs.
Physicochemical Properties
- Lipophilicity : The target compound’s p-tolyl and 2-methylbenzamido groups contribute to higher logP (~3.5–4.0 estimated) compared to Compound 66 (logP ~2.8) and Compound 9 (logP ~1.5) .
- Solubility : Fluorinated analogs (e.g., and ) exhibit lower aqueous solubility due to hydrophobic trifluoromethyl groups .
- Stability : Electron-withdrawing groups (e.g., Cl in Compound 66) may enhance thermal stability but reduce metabolic stability .
Crystallographic and Structural Data
Key Research Findings
- Substituent Effects : Para-substituted aryl groups (e.g., p-tolyl, 4-chlorophenyl) optimize steric and electronic interactions with biological targets, whereas ortho-substituents (e.g., 2-methylbenzamido) may enhance selectivity .
- Fluorine Incorporation : Fluorinated analogs () show improved metabolic stability and binding affinity but face solubility challenges .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via microwave-assisted Gewald reactions or multi-step substitutions. For example, a general procedure involves reacting 1,6-dihydropyridazine-3-carboxylate derivatives with elemental sulfur and morpholine in ethanol under microwave irradiation (150°C, 10 min), yielding the target compound with >90% efficiency after recrystallization . Modifications to the aryl substituents (e.g., 4-iodophenyl, 4-trifluoromethylphenyl) are achieved by varying the starting materials and optimizing reaction conditions (e.g., solvent, catalyst) to maintain high yields (55–99%) .
Basic: How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : and NMR (e.g., δ 7.83 ppm for aromatic protons, δ 163.3 ppm for carbonyl carbons) confirm regiochemistry and substituent positions .
- Mass spectrometry : ESI+ HRMS validates molecular weight (e.g., observed m/z 384.15 vs. calculated 384.06 for CHFNOS) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .
Advanced: What experimental approaches distinguish its allosteric vs. orthosteric binding to adenosine A1 receptors (A1AR)?
Contradictory binding data (e.g., allosteric modulation vs. orthosteric displacement) can be resolved using:
- Radioligand kinetic dissociation assays : Measures the dissociation rate of -DPCPX (an orthosteric antagonist) in the presence of the compound. Allosteric modulators reduce dissociation rates, while orthosteric ligands show competitive displacement .
- Functional assays : cAMP accumulation assays in transfected cells quantify potency (EC) and efficacy (E) to differentiate allosteric enhancers from antagonists .
Advanced: How are structure-activity relationship (SAR) studies conducted for derivatives?
SAR is assessed by systematically modifying substituents and evaluating pharmacological activity:
- Aryl group variations : Substituting the p-tolyl group with electron-withdrawing (e.g., -NO, -CF) or electron-donating groups alters A1AR binding affinity. For example, 4-trifluoromethylphenyl derivatives show enhanced allosteric modulation (AE score: 60%) .
- Core structure modifications : Replacing the thiophene ring with thiazole or oxazolidone moieties impacts selectivity and potency .
Advanced: What in vivo models assess its pharmacokinetics and brain penetration?
- Pharmacokinetic profiling : Administer the compound orally or intravenously in rodents, followed by LC-MS/MS analysis of plasma and brain homogenates to determine bioavailability (e.g., brain-to-plasma ratio >0.5 indicates penetration) .
- Tau aggregation models : Transgenic mice expressing human tau are used to evaluate efficacy in neurodegenerative diseases, with immunohistochemistry quantifying tau pathology reduction .
Basic: What are its key physicochemical properties?
Predicted properties include:
- Density : 1.46±0.1 g/cm .
- Boiling point : 517.2±60.0°C .
- Solubility : LogP values (calculated via PubChem) suggest moderate lipophilicity, suitable for cell-based assays .
Advanced: How are computational methods integrated to predict binding modes?
- Molecular docking : Glide or AutoDock Vina models the compound in the A1AR allosteric pocket, guided by mutagenesis data (e.g., Trp and Thr interactions) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, correlating hydrogen-bond occupancy with experimental efficacy .
Advanced: How to address low yield in trifluoromethoxy-substituted derivatives?
Low yields (e.g., 55% for 4-trifluoromethoxyphenyl derivatives) are improved by:
- Optimizing reaction conditions : Increasing catalyst loading (e.g., Pd(PPh)) or using anhydrous solvents (e.g., THF) to minimize side reactions .
- Purification strategies : Employing flash chromatography with gradient elution (hexane/EtOAc) to isolate pure products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
